

Acetyl Iodide: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

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An In-depth Exploration of the Synthesis, Properties, and Applications of a Key Organoiodine Compound

Introduction

Acetyl iodide (CH₃COI) is a highly reactive organoiodine compound and a member of the acyl halide family. While less commonly utilized in laboratory settings compared to its chloride and bromide analogs, acetyl iodide plays a crucial, albeit often transient, role in large-scale industrial chemical manufacturing. Its significance extends to its potential as a potent acetylating and iodinating agent in organic synthesis, making it a compound of interest for researchers, scientists, and professionals in the field of drug development. This technical guide provides a comprehensive overview of acetyl iodide, encompassing its chemical and physical properties, synthesis methodologies, key reactions, and applications, with a particular focus on its relevance to the pharmaceutical industry.

Chemical and Physical Properties

Acetyl iodide is a colorless, fuming liquid with a pungent odor.[1][2] It is sensitive to moisture and air, often turning brown upon exposure due to the formation of iodine.[1] It is soluble in organic solvents like benzene and ether.[1][2] A summary of its key quantitative properties is presented in Table 1.



Table 1: Physical and Spectroscopic Properties of Acetyl

lodide

Property	Value	Reference(s)
Molecular Formula	C ₂ H ₃ IO	[3]
Molecular Weight	169.95 g/mol	[3]
Boiling Point	108 °C	[3]
Density	2.067 g/cm ³	
CAS Number	507-02-8	[3]
Appearance	Colorless, fuming liquid	[1][2]
Solubility	Soluble in benzene and ether; decomposes in water	[1][2][3]
IR Spectroscopy (ν, cm ⁻¹)	C=O stretch: ~1770, C-I stretch: ~532	[4]
¹H NMR (δ, ppm)	~2.8 (s, 3H)	[5]
¹³ C NMR (δ, ppm)	Carbonyl (C=O): ~168, Methyl (CH ₃): ~30	[6]
Mass Spectrometry (m/z)	Molecular Ion (M+): 170; Base Peak (CH₃CO+): 43	[6]

Synthesis of Acetyl Iodide

While **acetyl iodide** is a key intermediate in large-scale industrial processes, its laboratory-scale synthesis can be achieved through several methods.

Experimental Protocol 1: Finkelstein-type Reaction

The Finkelstein reaction provides a convenient method for the synthesis of **acetyl iodide** from acetyl chloride.[7][8] This reaction is driven by the precipitation of the insoluble sodium chloride in acetone.



Materials:

- Acetyl chloride
- · Anhydrous sodium iodide
- Anhydrous acetone

Procedure:

- In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve anhydrous sodium iodide (1.1 equivalents) in anhydrous acetone.
- Cool the solution to 0 °C in an ice bath.
- Slowly add acetyl chloride (1 equivalent) to the stirred solution.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours. The formation of a white precipitate (sodium chloride) will be observed.
- Filter the reaction mixture under a nitrogen atmosphere to remove the precipitated sodium chloride.
- The resulting filtrate is a solution of acetyl iodide in acetone. The solvent can be carefully removed by distillation to yield crude acetyl iodide, which can be further purified by fractional distillation.

Key Reactions of Acetyl Iodide

Acetyl iodide is a powerful acetylating agent, reacting readily with nucleophiles such as alcohols and amines.

Experimental Protocol 2: Acetylation of an Alcohol

This protocol describes the general procedure for the acetylation of a primary or secondary alcohol using **acetyl iodide**.



Materials:

- Alcohol (e.g., ethanol)
- · Acetyl iodide
- Anhydrous pyridine or a non-nucleophilic base
- Anhydrous diethyl ether
- Saturated agueous sodium bicarbonate solution
- Brine
- · Anhydrous magnesium sulfate

Procedure:

- In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve the alcohol (1 equivalent) and anhydrous pyridine (1.1 equivalents) in anhydrous diethyl ether.
- Cool the solution to 0 °C in an ice bath.
- Slowly add acetyl iodide (1.1 equivalents) to the stirred solution.
- Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC).
- Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.
- Separate the organic layer, and wash it sequentially with water and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude ester.
- Purify the product by distillation or column chromatography.



Experimental Protocol 3: Acetylation of an Amine

This protocol outlines the general procedure for the N-acetylation of a primary or secondary amine.

Materials:

- Amine (e.g., aniline)
- Acetyl iodide
- A suitable base (e.g., triethylamine or pyridine)
- Anhydrous solvent (e.g., dichloromethane)
- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate

Procedure:

- In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a
 nitrogen inlet, dissolve the amine (1 equivalent) and the base (1.2 equivalents) in the
 anhydrous solvent.
- Cool the solution to 0 °C in an ice bath.
- Slowly add acetyl iodide (1.1 equivalents) to the stirred solution.
- Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
- Wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude amide.



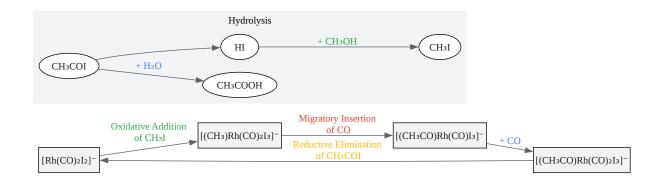
 Recrystallize the product from a suitable solvent system to obtain the purified N-acetylated amine.

Industrial Significance: Role in Acetic Acid Synthesis

Acetyl iodide is a pivotal, yet transient, intermediate in two major industrial processes for the production of acetic acid: the Monsanto process and the Cativa process.[3] Both processes involve the carbonylation of methanol.

The Monsanto Process

Developed by Monsanto in the 1960s, this process utilizes a rhodium-based catalyst. The key steps involving **acetyl iodide** are depicted in the catalytic cycle below.



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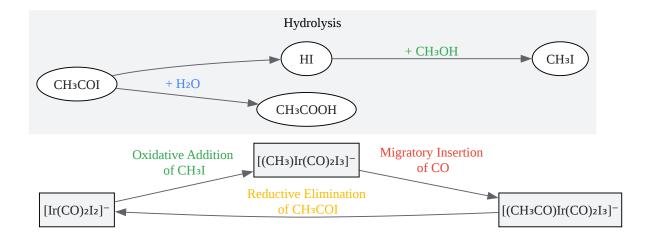
Figure 1: Catalytic cycle of the Monsanto process for acetic acid synthesis.

The Cativa Process

Developed by BP Chemicals, the Cativa process is a more modern and efficient method that employs an iridium-based catalyst. This process also proceeds via an **acetyl iodide**



intermediate.



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Figure 2: Catalytic cycle of the Cativa process for acetic acid synthesis.

Applications in Drug Development and Organic Synthesis

The high reactivity of **acetyl iodide** makes it a valuable reagent in organic synthesis, with potential applications in the development of pharmaceuticals. Organoiodine compounds, in general, are of growing interest in medicinal chemistry.

Acetylating Agent

As demonstrated in the experimental protocols, **acetyl iodide** is a potent acetylating agent for the protection of hydroxyl and amino groups, a common strategy in multi-step drug synthesis. The acetylation of functional groups can modulate a molecule's polarity, reactivity, and bioavailability.

In Situ Generation for Enhanced Reactivity



In some synthetic strategies, **acetyl iodide** can be generated in situ from less reactive acetylating agents, such as acetyl chloride, by the addition of an iodide salt. This approach enhances the electrophilicity of the acetyl group, enabling reactions with less nucleophilic substrates.

Potential Role in the Synthesis of Active Pharmaceutical Ingredients (APIs)

While direct, large-scale applications of isolated **acetyl iodide** in API synthesis are not widely documented due to its reactivity and handling challenges, its role as a powerful acetylating agent suggests its utility in specific synthetic steps. For instance, in the synthesis of celecoxib, a nonsteroidal anti-inflammatory drug, acetylation is a key transformation. While acetic anhydride is commonly used, the high reactivity of **acetyl iodide** could be advantageous in certain contexts.

Furthermore, **acetyl iodide** is a precursor to acetyl hypoiodite, which can be involved in the synthesis of iodinated compounds. This is particularly relevant in the development of iodinated contrast media used in medical imaging.[4][9]

Safety and Handling

Acetyl iodide is a corrosive and toxic compound that reacts violently with water.[1] It is a lachrymator and can cause severe burns upon contact with skin and eyes. Inhalation of its vapors can lead to pulmonary edema.[1] All manipulations of acetyl iodide should be carried out in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment, including gloves, safety goggles, and a lab coat. It should be stored in a cool, dry, and well-ventilated area, away from water and incompatible materials.

Conclusion

Acetyl iodide, while a challenging reagent to handle, possesses a high degree of reactivity that makes it a valuable tool in both industrial and laboratory settings. Its fundamental role in the Monsanto and Cativa processes underscores its importance in large-scale chemical production. For researchers and drug development professionals, an understanding of the synthesis, properties, and reactivity of **acetyl iodide** can open avenues for the efficient acetylation of complex molecules and the development of novel synthetic methodologies. As



the field of organoiodine chemistry continues to expand, the potential applications of **acetyl iodide** in the synthesis of pharmaceuticals and other fine chemicals are likely to grow.

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- To cite this document: BenchChem. [Acetyl Iodide: A Comprehensive Technical Guide for Researchers and Drug Development Professionals]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1581244#acetyl-iodide-as-an-organoiodine-compound]

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